molecular formula C51H31N7O6 B15192655 N,N'-((6-Phenyl-1,3,5-triazine-2,4-diyl)bis(imino(9,10-dihydro-9,10-dioxoanthracene-5,1-diyl)))bis(benzamide) CAS No. 49776-52-5

N,N'-((6-Phenyl-1,3,5-triazine-2,4-diyl)bis(imino(9,10-dihydro-9,10-dioxoanthracene-5,1-diyl)))bis(benzamide)

Cat. No.: B15192655
CAS No.: 49776-52-5
M. Wt: 837.8 g/mol
InChI Key: LBNIKCRMTGDHFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

EINECS 256-486-1, also known as mifepristone, is a synthetic steroid compound with significant medical applications. It is primarily known for its use as an abortifacient and in the management of early pregnancy loss. Mifepristone has a complex molecular structure that allows it to interact with specific hormone receptors in the body, making it a potent antagonist of progesterone and glucocorticoids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of mifepristone involves multiple steps, starting from readily available steroid precursorsThe reaction conditions typically involve the use of strong bases and organic solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of mifepristone follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as recrystallization and chromatography. The use of automated reactors and stringent quality control measures ensures the consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

Mifepristone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include hydroxylated and reduced derivatives of mifepristone, which can have different pharmacological properties .

Scientific Research Applications

Mifepristone has a wide range of applications in scientific research:

    Chemistry: Used as a reference compound in the study of steroid chemistry and receptor interactions.

    Biology: Investigated for its effects on hormone regulation and cellular processes.

    Medicine: Extensively used in clinical research for its abortifacient properties and potential in treating conditions like Cushing’s syndrome and certain cancers.

    Industry: Employed in the pharmaceutical industry for the development of hormone-related therapies

Mechanism of Action

Mifepristone exerts its effects by binding to progesterone and glucocorticoid receptors, thereby blocking the action of these hormones. This antagonistic action prevents the hormone-receptor complex from activating gene transcription, leading to a decrease in the biological effects of progesterone and glucocorticoids. The molecular targets include the progesterone receptor in the uterus and the glucocorticoid receptor in various tissues .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Mifepristone is unique due to its dual action as both an antiprogestin and antiglucocorticoid. This dual functionality makes it versatile in medical applications, particularly in reproductive health and endocrine disorders .

Properties

CAS No.

49776-52-5

Molecular Formula

C51H31N7O6

Molecular Weight

837.8 g/mol

IUPAC Name

N-[5-[[4-[(5-benzamido-9,10-dioxoanthracen-1-yl)amino]-6-phenyl-1,3,5-triazin-2-yl]amino]-9,10-dioxoanthracen-1-yl]benzamide

InChI

InChI=1S/C51H31N7O6/c59-43-33-22-12-26-37(41(33)45(61)31-20-10-24-35(39(31)43)52-48(63)29-16-6-2-7-17-29)54-50-56-47(28-14-4-1-5-15-28)57-51(58-50)55-38-27-13-23-34-42(38)46(62)32-21-11-25-36(40(32)44(34)60)53-49(64)30-18-8-3-9-19-30/h1-27H,(H,52,63)(H,53,64)(H2,54,55,56,57,58)

InChI Key

LBNIKCRMTGDHFZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC(=N2)NC3=CC=CC4=C3C(=O)C5=C(C4=O)C(=CC=C5)NC(=O)C6=CC=CC=C6)NC7=CC=CC8=C7C(=O)C9=C(C8=O)C(=CC=C9)NC(=O)C1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.